molecular formula C20H16N4O B1466050 5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole CAS No. 503828-15-7

5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole

Cat. No.: B1466050
CAS No.: 503828-15-7
M. Wt: 328.4 g/mol
InChI Key: QPZLOPWRMJRCQB-UHFFFAOYSA-N
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Description

5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole , also known as SA-BTB-EP , is a bio-based fluorinated epoxy resin. It belongs to the class of multifunctional polymers synthesized from renewable resources. These polymers exhibit several desirable properties, including hydrophobicity, fire resistance, dielectric characteristics, degradability, and recyclability. SA-BTB-EP can serve as a composite matrix material with improved performance and environmental benefits .

Properties

IUPAC Name

5-[3-[(4-phenylphenyl)methoxy]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-2-5-16(6-3-1)17-11-9-15(10-12-17)14-25-19-8-4-7-18(13-19)20-21-23-24-22-20/h1-13H,14H2,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLOPWRMJRCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=CC(=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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